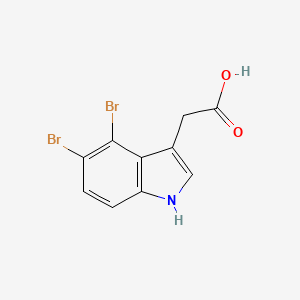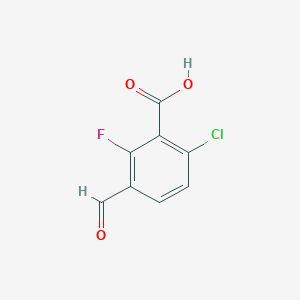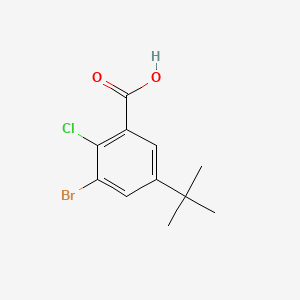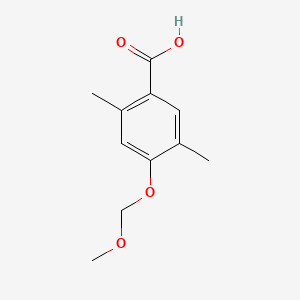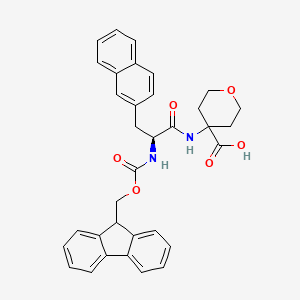
Fmoc-2-Nal-ThpGly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2-Nal-ThpGly-OH: is a compound used in peptide synthesis. It is a derivative of alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-Nal-ThpGly-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are mild, and the Fmoc group can be introduced efficiently.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2-Nal-ThpGly-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc group removal.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Fmoc-2-Nal-ThpGly-OH is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis method. It serves as a building block for creating complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins .
Medicine: this compound is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides that can target specific diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-2-Nal-ThpGly-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Fmoc-3-(2-naphthyl)-L-alanine: Similar in structure but differs in the position of the naphthyl group.
Fmoc-1-Nal-OH: Another derivative of alanine with the Fmoc group.
Fmoc-Diphenylalanine: Used in peptide synthesis but has different aromatic groups.
Uniqueness: Fmoc-2-Nal-ThpGly-OH is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in solid-phase peptide synthesis, where precise control over the synthesis process is required .
Properties
Molecular Formula |
C34H32N2O6 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoyl]amino]oxane-4-carboxylic acid |
InChI |
InChI=1S/C34H32N2O6/c37-31(36-34(32(38)39)15-17-41-18-16-34)30(20-22-13-14-23-7-1-2-8-24(23)19-22)35-33(40)42-21-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-14,19,29-30H,15-18,20-21H2,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1 |
InChI Key |
PNSQNVAVQKPJQD-PMERELPUSA-N |
Isomeric SMILES |
C1COCCC1(C(=O)O)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1COCCC1(C(=O)O)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


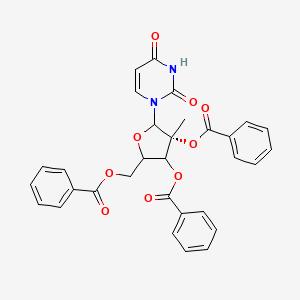
![(1S,4aR,7S,7aR)-1-(beta-D-Glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,7-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxaldehyde](/img/structure/B14771273.png)

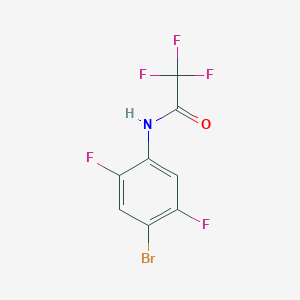
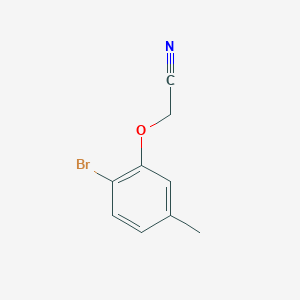
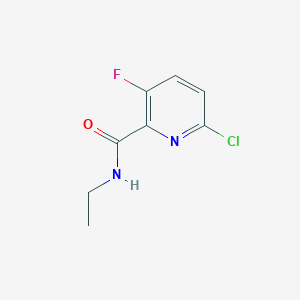
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
